molecular formula C8H7ClO B045991 3'-Chloroacetophenone CAS No. 99-02-5

3'-Chloroacetophenone

Cat. No.: B045991
CAS No.: 99-02-5
M. Wt: 154.59 g/mol
InChI Key: UUWJBXKHMMQDED-UHFFFAOYSA-N
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Description

3’-Chloroacetophenone, also known as 1-(3-chlorophenyl)ethanone, is an organic compound with the molecular formula C8H7ClO. It is a substituted acetophenone where a chlorine atom is attached to the meta position of the phenyl ring. This compound is known for its use as a building block in organic synthesis and has applications in various fields, including chemistry and industry.

Scientific Research Applications

3’-Chloroacetophenone has several applications in scientific research:

Mechanism of Action

Safety and Hazards

3’-Chloroacetophenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed or inhaled .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3’-Chloroacetophenone can be synthesized through several methods:

Industrial Production Methods: Industrial production typically involves the chlorination of acetophenone under controlled conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 3’-Chloroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the chlorine atom.

    Oxidation and Reduction: The carbonyl group in 3’-Chloroacetophenone can be reduced to form alcohols or oxidized to form carboxylic acids.

    Friedel-Crafts Reactions: It can undergo further acylation or alkylation reactions.

Common Reagents and Conditions:

    Reduction: Sodium borohydride or lithium aluminum hydride can be used to reduce the carbonyl group.

    Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products:

    Reduction: 3’-Chloro-1-phenylethanol.

    Oxidation: 3’-Chlorobenzoic acid.

    Substitution: Various substituted acetophenones depending on the nucleophile used.

Comparison with Similar Compounds

    2-Chloroacetophenone:

    4-Chloroacetophenone: The chlorine atom is in the para position.

    2’-Hydroxyacetophenone: Contains a hydroxyl group instead of a chlorine atom.

Uniqueness: 3’-Chloroacetophenone is unique due to the position of the chlorine atom, which affects its reactivity and the types of reactions it can undergo. The meta position of the chlorine atom makes it less reactive in certain substitution reactions compared to its ortho and para counterparts.

Properties

IUPAC Name

1-(3-chlorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6(10)7-3-2-4-8(9)5-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWJBXKHMMQDED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059182
Record name Ethanone, 1-(3-chlorophenyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-02-5
Record name 1-(3-Chlorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-02-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(3-chlorophenyl)-
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Record name Ethanone, 1-(3-chlorophenyl)-
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Record name Ethanone, 1-(3-chlorophenyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-chloroacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.474
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Synthesis routes and methods

Procedure details

Under a nitrogen atmosphere, 36.7 mL (0.11 mole) of methylmagnesium bromide (3.0M in diethyl ether) is stirred, and a solution of 13.8 grams (0.10 mole) of 3-chlorobenzonitrile in 50 mL of dry tetrahydrofuran is added slowly dropwise. Upon completion of addition, the reaction mixture is warmed to reflux where it is stirred for about 18 hours. After this time the reaction mixture is cooled to ambient temperature, and about 40 mL of methanol is added dropwise. Upon completion of addition, the reaction mixture is stirred for two hours and then filtered. The filtrate is then stirred for about 18 hours with 35 grams of silica gel and 100 mL of water. The mixture is filtered, and the filtrate is diluted with ethyl acetate. The mixture is then washed with water, and the organic layer is dried with magnesium sulfate. The mixture is filtered, and the filtrate is concentrated under reduced pressure, yielding methyl 3-chlorophenyl ketone.
Quantity
36.7 mL
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 3'-chloroacetophenone?

A1: this compound (also known as meta-chloroacetophenone) has the molecular formula C8H7ClO and a molecular weight of 154.6 g/mol. [, ] While the provided abstracts do not detail specific spectroscopic data, characteristic peaks in techniques like Infrared (IR) spectroscopy (carbonyl and C-Cl stretches) and Nuclear Magnetic Resonance (NMR) spectroscopy would be expected. [, ]

Q2: How is this compound synthesized?

A2: One common method to synthesize dapoxetine involves using this compound as a starting material. [] This suggests that established synthetic routes for this compound, likely involving electrophilic aromatic substitution on acetophenone, are utilized.

Q3: What is the role of this compound in the synthesis of chalcones and their antimicrobial activity?

A3: Researchers synthesized a series of chalcones using this compound as a key building block. [] They reacted this compound with various aldehydes via Claisen-Schmidt condensation. The resulting chalcones, including those derived from this compound (like TACAP, FACAP, HNCAP, and CACAP), were then tested for their antimicrobial activity. []

Q4: How does this compound behave as a substrate in reduction reactions?

A4: this compound acts as a substrate in reduction reactions, particularly with sodium borohydride (NaBH4). Studies have investigated its reduction in various media, including reverse micellar systems. [, ] These studies highlighted the influence of factors like surfactant type, water content, and the presence of other ketones on the reaction rate. [, ] They also explored the distribution of reactants within these systems and provided insights into the reaction mechanism. [, ]

Q5: Does the structure of this compound influence its reactivity compared to other substituted acetophenones?

A5: Yes, the position of the chlorine atom on the aromatic ring influences the reactivity of the acetophenone derivative. Research on carbonyl reductase activity showed different rates of reduction for various chloroacetophenones. [] Specifically, 2'-chloroacetophenone exhibited faster reduction than this compound. [] This suggests that both electronic effects (due to chlorine's electronegativity) and steric hindrance (from the chlorine atom) play a role in the enzyme's interaction with the substrate. []

Q6: Have there been computational studies on this compound?

A6: While the provided abstracts do not detail specific computational studies on this compound itself, related research on ruthenium(II) catalyzed ketone hydrogenation employed Density Functional Theory (DFT) calculations. [] Although not explicitly stated for this compound, these calculations likely involved modeling the interaction of similar ketones with the catalytic system, offering insights into potential reaction mechanisms and intermediates. []

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